molecular formula C5H10N4S B3269619 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 51420-47-4

3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No. B3269619
CAS RN: 51420-47-4
M. Wt: 158.23 g/mol
InChI Key: BRYMYSNVAZLFNM-UHFFFAOYSA-N
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Description

The compound “3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine” is a derivative of 1,2,4-triazole. 1,2,4-Triazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives are typically synthesized through a series of reactions involving the cyclization of thiosemicarbazides .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a propan-2-ylsulfanyl group attached to it .

Scientific Research Applications

Convenient Synthesis of Triazolamines

  • Application : A study by Hajri & Marzouki (2019) details the synthesis of compounds including 1H-1,2,4-triazol-5-amine derivatives through condensation processes. These compounds are significant for developing new chemical entities in organic chemistry.
  • Source : Hajri & Marzouki, 2019
  • Application : Tan, Lim, & Dolzhenko (2017) reported a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method is crucial for creating structurally diverse compounds efficiently in medicinal and agricultural chemistry.
  • Source : Tan, Lim, & Dolzhenko, 2017
  • Application : Guo et al. (2021) described a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach offers broad substrate scope and is suitable for gram-scale applications.
  • Source : Guo et al., 2021
  • Application : Eliazyan et al. (2011) synthesized compounds containing 1H-[1,2,4]triazoles and investigated their plant growth regulatory activities. This research is significant for developing new agricultural stimulants.
  • Source : Eliazyan et al., 2011
  • Application : Kaushik et al. (2019) focused on synthesizing 1,2,3-triazoles with amine-amide functionalities and testing their antifungal properties. This research is vital for discovering new antifungal agents.
  • Source : Kaushik et al., 2019
  • Application : Almeida et al. (2022) conducted the synthesis and characterization of 3-methyl-1H-1,2,4-triazole-5-amine compounds, providing insights into their potential applications in various chemical domains.
  • Source : Almeida et al., 2022
  • Application : Nazarov et al. (2022) reviewed the industrial applications of 3- and 4-amino-1,2,4-triazoles, highlighting their use in agriculture, medicine, and high-energy substances.
  • Source : Nazarov et al., 2022These studies provide a comprehensive overview of the diverse applications of 3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine and related compounds in various scientific fields. The focus is on synthesis techniques, potential industrial uses, and their role in agriculture and medicine.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some 1,2,4-triazole derivatives are known to have anticancer activity, and their mechanism of action often involves interaction with various enzymes and proteins within cancer cells .

Future Directions

Given the wide range of biological activities of 1,2,4-triazole derivatives, “3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-amine” could be a potential candidate for further study in drug discovery and development .

properties

IUPAC Name

3-propan-2-ylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-3(2)10-5-7-4(6)8-9-5/h3H,1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYMYSNVAZLFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236240
Record name 5-[(1-Methylethyl)thio]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51420-47-4
Record name 5-[(1-Methylethyl)thio]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51420-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylethyl)thio]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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